Cas no 890640-94-5 (2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
- 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
- AT-057/43468625
- AKOS000272572
- AKOS016040886
- 1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1-propanol
- 2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
- 890640-94-5
- 2-(2-(1-hydroxypropyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-[2-(hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
- F3243-0562
- VU0607014-1
-
- インチ: 1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3
- InChIKey: ZQVJSFUINFHYSG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C2C=CC=CC=2N=C1C(CC)O)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 301.17902698g/mol
- どういたいしつりょう: 301.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.4Ų
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0562-1mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-30mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-2μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-5mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-3mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-10μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-20μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-2mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-4mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3243-0562-10mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-oneに関する追加情報
Compound CAS No. 890640-94-5: 2-(2-(1-Hydroxypropyl)-1H-1,3-Benzodiazol-1-yl)-1-(Piperidin-1-yl)Ethanone
Compound CAS No. 890640-94-5, also known as 2-(2-(1-Hydroxypropyl)-1H-1,3-Benzodiazol-1-yl)-1-(Piperidin-1-yl)Ethanone, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzodiazepines, which are well-known for their pharmacological properties, particularly in the fields of neurology and psychiatry. The structure of this compound includes a benzodiazole ring fused with a piperidine moiety, along with a hydroxypropyl group and a ketone functional group. These structural features contribute to its unique chemical and biological properties.
Recent studies have highlighted the importance of benzodiazepine derivatives in drug development, particularly for treating neurological disorders such as epilepsy, anxiety, and sleep disorders. The benzodiazole ring in this compound is a key structural element that facilitates interactions with specific receptor sites in the brain, such as the GABA-A receptors. The presence of the piperidine group further enhances the compound's ability to modulate these receptors, potentially leading to improved therapeutic outcomes.
The hydroxypropyl group attached to the benzodiazole ring introduces additional hydrophilic properties to the molecule, which can influence its solubility and bioavailability. This feature is crucial for designing drugs that can effectively cross biological membranes and reach their target sites within the body. Recent research has also explored the role of such substituents in modulating the pharmacokinetics of benzodiazepine derivatives, suggesting that they can significantly impact drug efficacy and safety profiles.
In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions between aromatic rings and nitrogen-containing heterocycles. The synthesis begins with the preparation of the benzodiazole derivative, followed by the introduction of the piperidine group through nucleophilic substitution or other suitable methods. The hydroxypropyl group is then introduced via alkylation or acylation reactions, depending on the desired stereochemistry and regioselectivity.
One of the most promising applications of this compound lies in its potential as an anxiolytic agent. Preclinical studies have demonstrated that it exhibits potent anxiolytic activity in animal models, comparable to that of traditional benzodiazepines such as diazepam and alprazolam. However, preliminary data suggest that it may have a more favorable safety profile, with reduced risks of dependence and tolerance compared to conventional agents.
Another area of interest is its potential role in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Recent research has shown that certain benzodiazepine derivatives can modulate neuroprotective pathways and reduce oxidative stress in neuronal cells. The unique structure of this compound may enhance its ability to penetrate the blood-brain barrier and exert neuroprotective effects without causing significant side effects.
In addition to its pharmacological applications, this compound has also been studied for its potential use in cancer therapy. Certain benzodiazepine derivatives have been shown to exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor cell proliferation. The presence of the hydroxypropyl group in this compound may further enhance its ability to target specific cancer pathways or improve its selectivity for cancer cells over healthy cells.
The development of this compound has also been supported by advancements in computational chemistry and molecular modeling techniques. Researchers have utilized computational tools to predict the compound's binding affinity for various receptor sites and optimize its structure for improved efficacy and reduced toxicity. These computational studies have provided valuable insights into the molecular mechanisms underlying its pharmacological effects.
In conclusion, Compound CAS No. 890640-94-5 represents a promising candidate for advancing drug development in several therapeutic areas, including neurology, oncology, and neurodegenerative diseases. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development efforts.
890640-94-5 (2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one) 関連製品
- 1391118-25-4(6-Chloro-2-(4-ethylphenyl)quinoxaline)
- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)
- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)
- 1432680-10-8(2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)
- 2171732-22-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)propylcarbamoyl}propanoic acid)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)
- 2034587-51-2(2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide)
- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)



